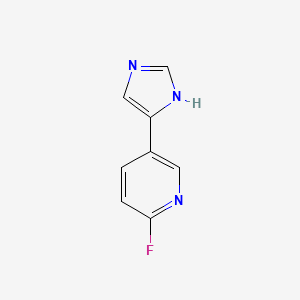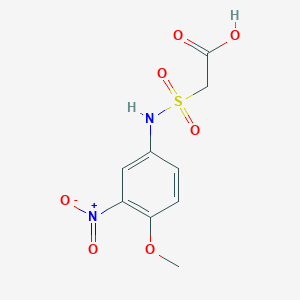![molecular formula C15H14 B8796376 1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)
1-methyl-4-[(1E)-2-phenylethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-methyl-4-[(1E)-2-phenylethenyl]benzene, also known as 4-methylstyrene, is an organic compound with the chemical formula C9H10. It is a derivative of styrene, where a methyl group is attached to the phenyl ring. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications, including the production of polymers and resins .
準備方法
Synthetic Routes and Reaction Conditions
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be synthesized through several methods. One common method involves the dehydrogenation of cumene, which produces α-methylstyrene as a by-product . Another method is the reaction between styrene and formaldehyde in the presence of sulfuric acid, which yields 4-phenyl-m-dioxane .
Industrial Production Methods
In industrial settings, phenyl 4-methylstyrene is often produced as a by-product of the cumene process. This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to produce phenol and acetone. During this process, a minor side reaction leads to the formation of phenyl 4-methylstyrene .
化学反応の分析
Types of Reactions
1-methyl-4-[(1E)-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde, benzoic acid, and epoxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of phenyl 4-methylstyrene .
科学的研究の応用
1-methyl-4-[(1E)-2-phenylethenyl]benzene has several scientific research applications:
作用機序
The mechanism of action of phenyl 4-methylstyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the methyl group on the phenyl ring influences the reactivity and stability of the compound, making it suitable for specific industrial applications .
類似化合物との比較
1-methyl-4-[(1E)-2-phenylethenyl]benzene can be compared with other similar compounds, such as:
α-Methylstyrene: Both compounds are derivatives of styrene, but phenyl 4-methylstyrene has a methyl group on the phenyl ring, while α-methylstyrene has it on the vinyl group.
Cinnamaldehyde: This compound is structurally similar but contains an aldehyde group instead of a methyl group.
Cinnamyl Alcohol: Similar to cinnamaldehyde, but with an alcohol group.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
分子式 |
C15H14 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
1-methyl-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3 |
InChIキー |
MDRVHDXASYPUCB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
![2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole](/img/structure/B8796353.png)





![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)
